2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, a piperazine ring, and a pyrimidine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, bases like potassium phosphate, and solvents such as dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale mechanochemical processes to ensure high yield and purity. Mechanochemical synthesis, which involves grinding reactants together in the presence of a catalyst, has been shown to be effective for producing complex organic molecules . This method is advantageous due to its eco-friendly nature and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but has a different core structure.
1-(4-Fluorophenyl)piperazine: Contains the fluorophenyl-piperazine moiety but lacks the pyrimidine core.
Uniqueness
What sets 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-methylpyrimidine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to materials science .
Properties
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-13-12-16(22-18(21-13)14-6-7-14)19(25)24-10-8-23(9-11-24)17-5-3-2-4-15(17)20/h2-5,12,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWTJIESWWCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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